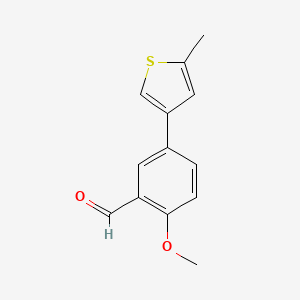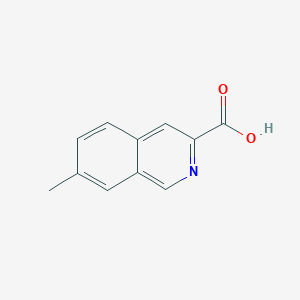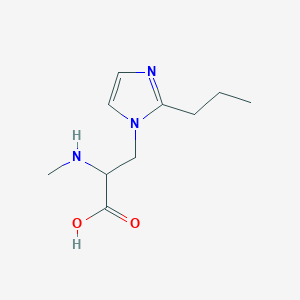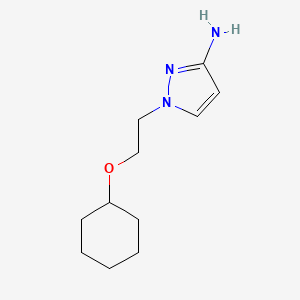
1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an amine group and a cyclohexyloxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the cyclohexyloxyethyl group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as 2-(cyclohexyloxy)ethyl halide, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biological processes.
Interacting with cellular pathways: Affecting signal transduction, gene expression, and other cellular functions.
Comparison with Similar Compounds
1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-5-amine: Similar structure but with the amine group at the 5-position.
1-(2-(Cyclohexyloxy)ethyl)-3-methyl-1h-pyrazole: Similar structure with a methyl group at the 3-position instead of an amine group.
Uniqueness: 1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyloxyethyl side chain and an amine group on the pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-(2-cyclohexyloxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c12-11-6-7-14(13-11)8-9-15-10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2,(H2,12,13) |
InChI Key |
IOTPKRCQXJYHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


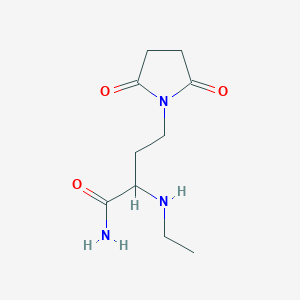
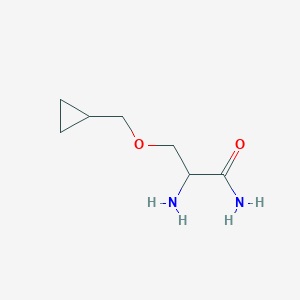

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
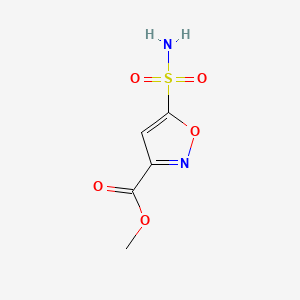
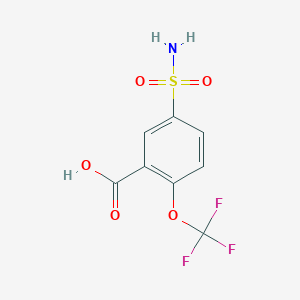
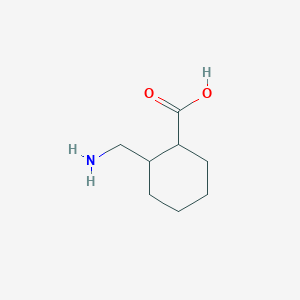
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
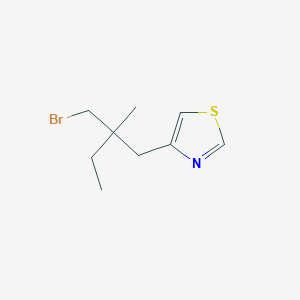
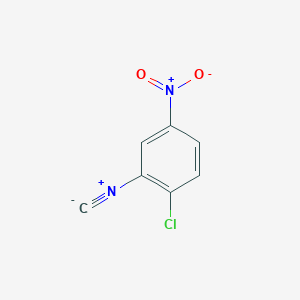
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
